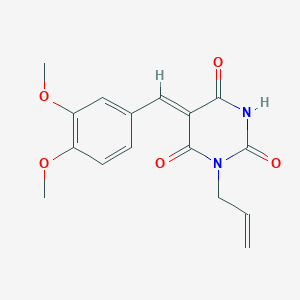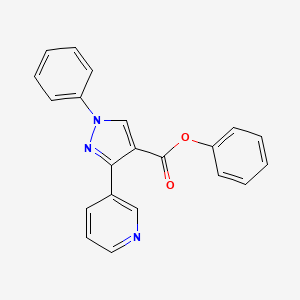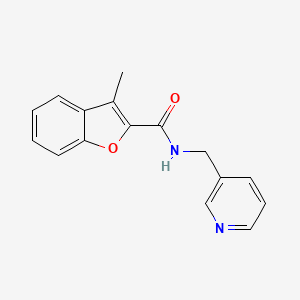
4-(dimethylamino)-N-2-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(dimethylamino)-N-2-pyridinylbenzamide, also known as DMAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPB belongs to the class of benzamide derivatives and has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
4-(dimethylamino)-N-2-pyridinylbenzamide has been shown to exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune response and inflammation. This compound has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
4-(dimethylamino)-N-2-pyridinylbenzamide exerts its effects by binding to the aryl hydrocarbon receptor (AhR), a transcription factor that plays a key role in the regulation of cellular responses to environmental stimuli. Binding of this compound to AhR leads to the activation of the AhR signaling pathway, which in turn leads to the inhibition of NF-κB activation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in the apoptotic process. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(dimethylamino)-N-2-pyridinylbenzamide in lab experiments is its specificity for AhR, which allows for the selective activation of the AhR signaling pathway. However, this compound has relatively low solubility in water, which can limit its use in certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration for this compound in different experimental settings.
Zukünftige Richtungen
Future research on 4-(dimethylamino)-N-2-pyridinylbenzamide could focus on its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders. In addition, further studies are needed to determine the optimal dosage and treatment duration for this compound in different experimental settings. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of this compound involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. This compound exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and exerts its effects by binding to the aryl hydrocarbon receptor (AhR). Future research on this compound could focus on its potential therapeutic applications and the development of more efficient synthesis methods.
Synthesemethoden
The synthesis of 4-(dimethylamino)-N-2-pyridinylbenzamide involves the reaction of 4-chloro-2-aminopyridine with N,N-dimethylformamide dimethyl acetal in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride to yield this compound. The purity of the compound can be improved through recrystallization.
Eigenschaften
IUPAC Name |
4-(dimethylamino)-N-pyridin-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-17(2)12-8-6-11(7-9-12)14(18)16-13-5-3-4-10-15-13/h3-10H,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIQAYYAMOGWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]thio}acetate](/img/structure/B5809743.png)

![2-[(2-methylbenzoyl)oxy]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5809751.png)

![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5809766.png)


![2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5809803.png)



![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)